molecular formula C15H18FN3O2 B2445104 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-33-0

3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2445104
CAS No.: 1014069-33-0
M. Wt: 291.326
InChI Key: DCPFMGYPUMBPII-UHFFFAOYSA-N
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Description

Product Overview 3-Ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide ( 1014069-33-0) is a chemical compound with the molecular formula C15H18FN3O2 and a molecular weight of 291.32 . It is a member of the pyrazole carboxamide class of heterocyclic compounds, which are of significant interest in medicinal and agrochemical research due to their broad spectrum of biological activities . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value Pyrazole carboxamide derivatives are extensively investigated for their potential antifungal properties . Studies on structurally similar compounds have demonstrated significant activity against various phytopathogenic fungi, suggesting that this scaffold is a promising starting point for the development of new agrochemical agents . Furthermore, research indicates that certain pyrazole carboxamides can act as antibiotic adjuvants. They have shown synergistic activity when combined with antibiotics like colistin against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii . This makes them valuable tools in the urgent search for strategies to combat antibiotic resistance. Mechanism of Action Insights While the specific mechanism of action for this compound may be subject to ongoing research, insights can be drawn from its chemical relatives. Novel pyrazole carboxamides have been reported to inhibit fungal succinate dehydrogenase (Complex II) . In-depth studies on related molecules have shown that they can disrupt mitochondrial function in fungi, leading to effects such as the destruction of cell membranes, leakage of cellular content, and a decrease in mitochondrial membrane potential . The exploration of these pathways is critical for understanding and developing novel therapeutic and agrochemical interventions.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-3-19-10-13(15(18-19)21-4-2)14(20)17-9-11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPFMGYPUMBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions.

    Attachment of the 4-fluorobenzyl group: This step involves the reaction of the pyrazole derivative with 4-fluorobenzyl chloride in the presence of a base.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the ethoxy group and the 4-fluorobenzyl group, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Biological Activity

3-Ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H16FN3O2C_{14}H_{16}FN_{3}O_{2}, with a molecular weight of 281.29 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl group is significant as it may enhance the compound's interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported that certain pyrazole derivatives exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity .

Analgesic Effects

In addition to anti-inflammatory properties, pyrazole derivatives have been evaluated for analgesic effects. Research indicates that some compounds demonstrate efficacy comparable to established analgesics like diclofenac. For example, a series of pyrazole derivatives showed an inhibition percentage of edema higher than that of celecoxib, suggesting their potential as analgesic agents .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Nitric Oxide Pathways : Some studies suggest that pyrazole derivatives may influence nitric oxide synthase activity, contributing to their anti-inflammatory effects.
  • Interaction with Receptors : The presence of substituents like the 4-fluorobenzyl group may enhance binding affinity to specific receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Study ReferenceFindings
Sivaramakarthikeyan et al. Reported significant anti-inflammatory activity in various pyrazole derivatives with minimal side effects on gastric tissues.
Abdellatif et al. Evaluated a series of substituted pyrazoles for COX inhibition; certain compounds showed high selectivity and low ulcerogenic potential.
Recent Pharmacological Reviews Highlighted the potential use of pyrazoles in treating inflammatory conditions due to their dual action on COX enzymes and nitric oxide pathways.

Q & A

Q. What are the optimal synthetic routes for 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate, followed by introducing the 4-fluorobenzyl group via nucleophilic substitution or amidation. For example, analogous pyrazole carboxamides are synthesized by reacting acyl chlorides with substituted benzylamines under anhydrous conditions . Optimizing reaction temperature (e.g., 60–80°C for amidation) and using catalysts like DMF or pyridine can enhance yields. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy at C3, ethyl at N1) and aromatic protons from the 4-fluorobenzyl group .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 335.3) and assess purity (>95%) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How do fluorinated substituents on the benzyl group influence the compound's binding affinity to target enzymes, and what computational methods can validate these interactions?

  • Methodological Answer : Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. For example, in kinase inhibition studies, 4-fluorobenzyl derivatives show improved affinity due to optimal van der Waals contacts in hydrophobic pockets. Computational validation includes:
  • Molecular Docking : Using software like AutoDock Vina to model interactions with ATP-binding sites (e.g., docking scores correlated with IC50_{50} values) .
  • MD Simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
    Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) highlight fluorine’s role in enhancing selectivity .

Q. What experimental strategies can resolve contradictory data regarding the compound's in vitro vs. in vivo biological activity?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay model differences. Strategies include:
  • Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., oxidative deethylation or glucuronidation) that reduce bioavailability .
  • Tissue-Specific Assays : Comparing activity in cell lines (e.g., HepG2 for liver metabolism) vs. primary cells to identify organ-specific effects .
  • Pharmacokinetic Profiling : Measuring plasma half-life (t1/2_{1/2}) and AUC in rodent models to correlate in vitro potency with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Focus on modifying labile groups identified via metabolic soft-spot analysis:
  • Ethoxy Group Replacement : Substitute with cyclopropoxy or trifluoroethoxy to reduce oxidative metabolism .
  • N-Ethyl Stabilization : Introduce steric hindrance (e.g., tert-butyl) or electron-withdrawing groups to slow CYP450-mediated oxidation .
  • Benzyl Group Fluorination : Additional fluorine atoms at meta/para positions can block hydroxylation pathways .
    In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) quantify improvements (e.g., t1/2_{1/2} increased from 30 to 120 min) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's cytotoxicity across different cancer cell lines?

  • Methodological Answer : Variations may stem from cell line-specific expression of target proteins or efflux pumps (e.g., P-gp). Mitigation steps:
  • Target Profiling : Western blotting or qPCR to quantify expression levels of putative targets (e.g., kinases) in sensitive vs. resistant lines .
  • Efflux Pump Inhibition : Co-treatment with verapamil (P-gp inhibitor) to assess if cytotoxicity increases in resistant lines .
  • 3D Spheroid Models : Compare 2D monolayer vs. 3D spheroid assays to evaluate penetration efficiency .

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